molecular formula C12H15BrN2O4 B13487434 tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate

tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate

Cat. No.: B13487434
M. Wt: 331.16 g/mol
InChI Key: LFLXGKYWSZOUFJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is an organic compound that features a tert-butyl group attached to a carbamate moiety, which is further substituted with a 4-bromo-3-methyl-2-nitrophenyl group

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H15BrN2O4/c1-7-8(13)5-6-9(10(7)15(17)18)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

LFLXGKYWSZOUFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-methyl-2-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It acts as a probe to investigate the activity of specific enzymes involved in carbamate metabolism .

Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of functionalized materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The bromine and nitro groups may also participate in interactions with biological molecules, affecting their function and signaling pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is unique due to the presence of both a nitro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

Tert-butyl N-(4-bromo-3-methyl-2-nitrophenyl)carbamate is a carbamate compound with significant potential in medicinal chemistry. Its molecular formula is C₁₁H₁₃BrN₂O₄, and it has a molecular weight of approximately 317.14 g/mol. The unique structure, featuring a tert-butyl group and a 4-bromo-3-methyl-2-nitrophenyl moiety, suggests various biological activities and interactions with biological targets.

The presence of bromine and nitro groups in the compound contributes to its reactivity and potential biological activities. This compound is synthesized through several steps that allow for the introduction of specific functional groups, enhancing its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is necessary to quantify these effects.
  • Enzyme Inhibition : Interaction studies indicate potential inhibition of specific enzymes, which could be relevant for therapeutic applications. For instance, compounds with similar structures have shown inhibitory effects on various biological targets, including cytochrome P450 enzymes .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Tert-butyl N-(4-bromo-2-nitrophenyl)carbamateAntimicrobial properties
Tert-butyl N-(2-bromo-3-nitrophenyl)carbamateEnzyme inhibition (CYP450)
Tert-butyl N-(4-chloro-3-nitrophenyl)carbamateModerate antimicrobial activity

The mechanism of action for this compound involves its interactions with various biological molecules. The nitro group is known to enhance the electrophilicity of the aromatic ring, potentially facilitating nucleophilic attacks by biological targets. This characteristic may lead to varied pharmacological effects, including enzyme inhibition and antimicrobial activity.

Case Studies

A case study focusing on related carbamate compounds illustrates their roles in drug development. For example, research on similar compounds has shown efficacy against Hepatitis C virus (HCV), highlighting the importance of structural modifications in enhancing biological activity . Additionally, studies on piperidine/piperazine carbamates have demonstrated significant in vivo activity, suggesting that structural variations can lead to enhanced therapeutic profiles .

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